molecular formula C17H14BrIN2O B14181081 N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-74-2

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide

Cat. No.: B14181081
CAS No.: 920537-74-2
M. Wt: 469.1 g/mol
InChI Key: YGTNATVJNLXGBO-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide typically involves multiple steps, starting with the bromination of indole. The brominated indole is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position. The final step involves the coupling of the ethylated brominated indole with 2-iodobenzoyl chloride under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The indole and benzamide moieties can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different halogens or functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The bromine and iodine atoms may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-2-iodobenzamide
  • N-(2-(5-Fluoro-1H-indol-3-yl)ethyl)-2-iodobenzamide
  • N-(2-(5-Chloro-1H-indol-3-yl)ethyl)-2-iodobenzamide

Uniqueness

N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the indole and benzamide moieties provides a distinctive structure that can be leveraged for various applications in scientific research.

Properties

CAS No.

920537-74-2

Molecular Formula

C17H14BrIN2O

Molecular Weight

469.1 g/mol

IUPAC Name

N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide

InChI

InChI=1S/C17H14BrIN2O/c18-12-5-6-16-14(9-12)11(10-21-16)7-8-20-17(22)13-3-1-2-4-15(13)19/h1-6,9-10,21H,7-8H2,(H,20,22)

InChI Key

YGTNATVJNLXGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)Br)I

Origin of Product

United States

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